molecular formula C14H10N4 B2972172 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 478043-24-2

4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No. B2972172
M. Wt: 234.262
InChI Key: CAVSQVLDSLQVGK-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is a compound that contains both imidazole and pyrroloquinoxaline moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrroloquinoxalines are a class of compounds that have shown a broad range of biological activities .


Synthesis Analysis

The synthesis of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” involves coupling compounds of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov Heterocycle Rearrangement . Imidazole was first synthesized by glyoxal and ammonia .


Molecular Structure Analysis

The molecular formula of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is C14H10N4 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .


Physical And Chemical Properties Analysis

Imidazole, a component of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Organic Synthesis

A notable advancement in organic synthesis is the development of efficient methods for creating pyrrolo[1,2-a]quinoxaline derivatives. For instance, an I2-catalyzed cascade coupling protocol has been developed to synthesize these derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling, utilizing a nontoxic, readily available catalyst, I2, and an oxidant, DMSO. This metal-free process yields the target compounds in good-to-excellent yields with a broad substrate scope (Zeyuan Zhang et al., 2015). Another approach involves a green, novel method for synthesizing N-heterocycle-fused quinoxalines, using dimethyl sulfoxide as both a reactant and a solvent, which produces a wide range of products in moderate to excellent yields (C. Xie et al., 2017).

Sensing Applications

Quinoxaline derivatives bearing two imidazolium moieties have been found to strongly bind anions, displaying unique charge-transfer fluorescent responses to pyrophosphate and acetate. This highlights their potential in sensing applications, where anion-binding studies were conducted using fluorescence and 1H NMR analysis, single-crystal X-ray analysis, and theoretical calculations (N. J. Singh et al., 2007).

Biological Studies

Research into the biological activity of pyrrolo[1,2-a]quinoxaline derivatives has led to the discovery of compounds with significant antitubercular activity. A study reported modified synthesis and antitubercular activity of 4-substituted pyrrolo[2,3-c]quinolines, with some compounds showing high activity and low toxicity. A compound featuring an imidazole moiety at position 4 exhibited the highest activity (M. Akula et al., 2014). Additionally, pyrroloquinoxaline hydrazones have been identified as a new class of fluorescent probes for amyloid fibrils, offering potential for studying amyloid structures in vitro and developing compounds as amyloid imaging agents for in vivo applications (S. Gemma et al., 2011).

properties

IUPAC Name

4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVSQVLDSLQVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline

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